molecular formula C18H16N2O3S B2533849 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 922557-35-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2533849
CAS No.: 922557-35-5
M. Wt: 340.4
InChI Key: NRTFMEPYZRCCQO-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide ( 922557-35-5) is a synthetic organic compound with a molecular formula of C18H16N2O3S and a molecular weight of 340.4 g/mol . This acetamide derivative features a benzodioxole moiety linked via an acetamide bridge to a 4-ethylbenzothiazole scaffold, a structure of significant interest in medicinal chemistry research. The benzothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological properties . Research on structurally related benzothiazole-acetamide hybrids has demonstrated a range of potential biological activities. For instance, certain N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been reported to exhibit potent dual antioxidant and anti-inflammatory activities in experimental models . Furthermore, other analogs, such as novel benzo[d]thiazol-2-yl-aminoacetamides, have been synthesized and evaluated as potential anticonvulsant agents, showing promising activity in preclinical screens . The presence of the 4-ethyl substituent on the benzothiazole ring may influence the compound's binding affinity and pharmacokinetic profile. This compound is intended for research applications, such as pharmaceutical development, biochemical screening, and as a synthetic intermediate for creating more complex molecules. Researchers can use it to explore structure-activity relationships or as a building block in synthesizing libraries for biological evaluation. The product is supplied for non-human research purposes only.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-12-4-3-5-15-17(12)20-18(24-15)19-16(21)9-11-6-7-13-14(8-11)23-10-22-13/h3-8H,2,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFMEPYZRCCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]thiazole derivatives. One common method involves the use of ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate as a starting material . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Table 1: Substituent Variations on Thiazole/Thiazole-Triazole Moieties

Compound Name Thiazole Substituent Key Structural Features Biological Activity/Findings Reference
Target Compound 4-Ethylbenzothiazole Ethyl group enhances lipophilicity Not explicitly reported in evidence -
9a () 2-Phenylthiazole Phenyl group increases π-π interactions Docking studies suggest α-glucosidase inhibition potential
9c () 4-Bromophenylthiazole Bromine adds steric bulk and electronegativity Improved binding affinity in docking models
9d () 4-Methylphenylthiazole Methyl enhances metabolic stability Moderate enzyme inhibition
Compound 5d () Thiazolo-oxadiazole hybrid Complex heterocyclic system Potent anti-inflammatory and antibacterial
N-(Benzo[d]thiazol-2-yl)-2-(4-substituted-triazol-1-yl)acetamides () Triazole appendage Triazole improves solubility and hydrogen bonding Antibacterial activity against Gram-positive pathogens

Key Observations :

  • Substituent Position and Size : The 4-ethyl group in the target compound may balance lipophilicity and steric effects compared to bulkier substituents like bromine (9c) or extended aryl groups (9a). Smaller substituents (e.g., methyl in 9d) improve metabolic stability but may reduce binding affinity .
  • Heterocyclic Modifications : Hybrid systems (e.g., thiazolo-triazole in ) enhance antibacterial activity but complicate synthesis compared to simpler ethyl-substituted analogs .

Benzo[d][1,3]dioxole-Containing Acetamides

Table 2: Variations in the Acetamide Core and Benzo[d][1,3]dioxole Linkage

Compound Name (Evidence) Acetamide Modification Key Features Activity/Findings Reference
Target Compound N-(4-Ethylbenzothiazol-2-yl) Ethyl group optimizes steric effects - -
4p () N-(4-Methoxyphenyl)-2-oxoacetamide Oxo group introduces ketone functionality No activity reported; used as synthetic intermediate
4q () N-(4-Fluorophenyl)-2-oxoacetamide Fluorine enhances electronegativity Intermediate for kinase inhibitors
SW-C165 () N-(Benzodioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Bromine and methylamino groups Anti-Salmonella activity (MIC = 12.5 µM)
Compound 7 () Phenoxymethyltriazole-thioacetamide Thioether linkage improves membrane permeability Potential cytohesin inhibition

Key Observations :

  • Oxo vs. Acetamide : The 2-oxoacetamide derivatives () are less stable under physiological conditions compared to the target compound’s acetamide core, limiting their therapeutic utility .
  • Substituent Effects : Bromine (SW-C165) and thioether linkages () enhance antibacterial and enzyme-inhibitory activities but may increase toxicity risks .

Pharmacological Activities of Structural Analogs

Key Observations :

  • The target compound’s 4-ethylbenzothiazole group may align with the antimicrobial and anti-inflammatory activities seen in analogs like 47 () and 5d () but requires empirical validation .

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of 340.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a benzothiazole derivative, which are known for their diverse biological activities.

Property Value
Molecular FormulaC18H16N2O3SC_{18}H_{16}N_{2}O_{3}S
Molecular Weight340.4 g/mol
CAS Number922557-35-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and benzothiazole structures. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study assessed the cytotoxic effects of related compounds on three cancer cell lines: HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that many derivatives exhibited strong antitumor activity with IC50 values significantly lower than that of standard drugs like doxorubicin.

Compound IC50 (µM) Cell Line
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38 (HepG2)HepG2
1.54 (HCT116)HCT116
4.52 (MCF7)MCF-7
Doxorubicin7.46 (HepG2)HepG2
8.29 (HCT116)HCT116
4.56 (MCF7)MCF-7

The mechanisms underlying the anticancer activity of compound 1 include:

  • EGFR Inhibition : The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with compound 1 leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Cell cycle analysis revealed that compound 1 induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of compound 1 to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on EGFR and other relevant targets, supporting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic pathways for 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:
  • Thioether formation : Reaction of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl thiol with 4-ethylbenzo[d]thiazol-2-amine under basic conditions (e.g., NaOH) in DMSO at 60–80°C .
  • Amide coupling : Use of coupling agents like EDCl/HOBt or chloroacetyl chloride in aprotic solvents (e.g., dichloromethane) with triethylamine as a base .
    Yield optimization requires strict temperature control, solvent selection (polar aprotic solvents preferred), and catalyst use (e.g., Pd for cross-coupling). Purity (>95%) is confirmed via HPLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Key signals include the benzo[d][1,3]dioxole proton singlet (~6.8 ppm) and the thiazole ring’s aromatic protons (7.2–8.1 ppm). The acetamide carbonyl appears at ~168 ppm in ¹³C NMR .
  • HPLC : Retention time (e.g., 12.3 min on a C18 column) and peak symmetry confirm purity.
  • Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 385.1 (calculated) validates molecular formula .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Replace the 4-ethyl group on the thiazole with halogens (e.g., Cl, F) to enhance lipophilicity and target binding .
  • Functional group swaps : Substitute the acetamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or tubulin .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Assay validation : Compare results across orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to rule out false positives .
  • Solubility/pH effects : Test compound stability in DMSO/PBS buffers and adjust concentrations to avoid aggregation artifacts .
  • Target specificity profiling : Use kinome-wide screening or proteomics to identify off-target effects .

Q. What computational strategies are effective for predicting pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate LogP (target: 2–3), CYP450 metabolism, and BBB permeability .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4 oxidation) using MetaSite or GLORY .
  • Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess residence time .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Gene expression profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like Bcl-2/Bax) .
  • CRISPR/Cas9 knockouts : Validate target dependency by deleting putative targets (e.g., EGFR) in cell lines .
  • In vivo models : Dose-response studies in xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

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